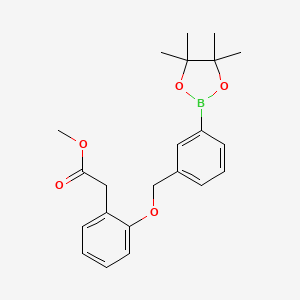

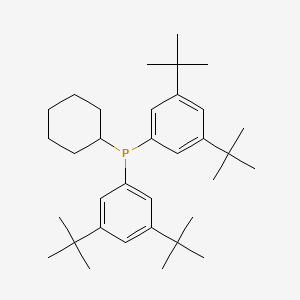

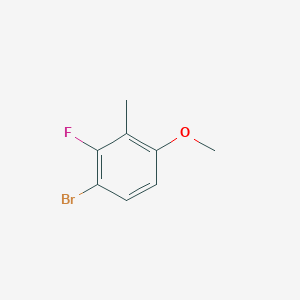

Methyl 2-(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

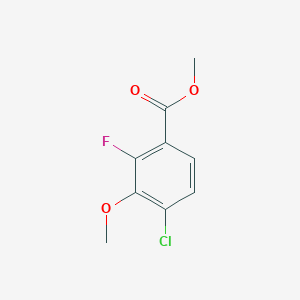

Methyl 2-(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)acetate is a useful research compound. Its molecular formula is C22H27BO5 and its molecular weight is 382.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 382.1951541 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Synthesis and Crystal Structure Analysis : These compounds are synthesized through multi-step reactions, including substitution reactions. Their structures are confirmed by various spectroscopic methods (FTIR, NMR) and mass spectrometry, with single crystal X-ray diffraction providing detailed insights into their crystallographic and conformational properties. Density functional theory (DFT) calculations corroborate the experimental findings, offering insights into molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the physicochemical properties of these compounds (Huang et al., 2021).

Applications in Chemical Synthesis

- Boron-Containing Compounds Synthesis : Research into boron-containing compounds, like those mentioned, highlights their utility in developing potential HGF-mimetic agents, showcasing the versatility of these compounds in synthesizing therapeutically relevant molecules (Das, Tang, & Sanyal, 2011).

- Vibrational Properties Studies : Detailed vibrational analysis and DFT calculations provide a deeper understanding of the electronic and structural features, assisting in the synthesis and design of new compounds with desired properties (Wu, Chen, Chen, & Zhou, 2021).

- Catalytic Enantioselective Reactions : The compounds serve as intermediates in catalytic enantioselective reactions, underlining their importance in asymmetric synthesis, which is crucial for the production of chiral pharmaceuticals (Huang, Ortiz-Marciales, & Hughes, 2011).

Novel Material Synthesis

- Polyfluorene-Based Nanoparticles : Utilization in the synthesis of polyfluorene-based nanoparticles for applications in fluorescence-based sensors and organic electronics, highlighting the role of these compounds in material science (Fischer, Baier, & Mecking, 2013).

Wirkmechanismus

Target of Action

The compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that it may interact with palladium catalysts or other transition metals in biochemical systems.

Mode of Action

The compound’s mode of action is likely related to its boronic ester group. In the presence of a palladium catalyst, it can undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the formation of pinacol benzyl boronate can lead to changes in the structure and function of alkylbenzenes . The hydroboration of alkyl or aryl alkynes and alkenes can also alter their chemical properties .

Pharmacokinetics

Boronic esters are generally stable and resistant to metabolic degradation, which could potentially enhance the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For instance, the formation of pinacol benzyl boronate could potentially modify the activity of alkylbenzenes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical species can influence the compound’s action, efficacy, and stability. For instance, the efficiency of borylation reactions can be affected by the pH of the environment .

Eigenschaften

IUPAC Name |

methyl 2-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27BO5/c1-21(2)22(3,4)28-23(27-21)18-11-8-9-16(13-18)15-26-19-12-7-6-10-17(19)14-20(24)25-5/h6-13H,14-15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTPZOIGIBFBAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B6308699.png)